N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Lipophilicity Membrane permeability Physicochemical profiling

N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS 946298-05-1) is a fully synthetic tetrasubstituted pteridine derivative with a molecular formula of C24H24FN7 and a molecular weight of 429.5 g/mol. The compound features a pteridine core substituted at position 2 with a 4-(4-fluorophenyl)piperazin-1-yl moiety and at position 4 with a 2,5-dimethylphenylamino group.

Molecular Formula C24H24FN7
Molecular Weight 429.503
CAS No. 946298-05-1
Cat. No. B2876521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
CAS946298-05-1
Molecular FormulaC24H24FN7
Molecular Weight429.503
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F
InChIInChI=1S/C24H24FN7/c1-16-3-4-17(2)20(15-16)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)19-7-5-18(25)6-8-19/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30)
InChIKeyANAIIUDJVDHNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS 946298-05-1): Structural Identity and Procurement Baseline for a Research-Grade Pteridine-Piperazine Hybrid


N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS 946298-05-1) is a fully synthetic tetrasubstituted pteridine derivative with a molecular formula of C24H24FN7 and a molecular weight of 429.5 g/mol [1]. The compound features a pteridine core substituted at position 2 with a 4-(4-fluorophenyl)piperazin-1-yl moiety and at position 4 with a 2,5-dimethylphenylamino group. This structural architecture falls within the broader class of substituted pteridines described in patent families as possessing immunosuppressive, anti-inflammatory, and anti-proliferative pharmacological properties [2]. The compound is primarily available from research chemical suppliers at a typical purity of 95%+ and is cataloged as a screening compound (e.g., STK944172, AKOS002329804) [1].

Why N-(2,5-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine Cannot Be Simply Substituted: Physicochemical and Pharmacophoric Consequences of the Dual Aryl Substitution Pattern


Substitution of N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine with a close analog—even one sharing the pteridine-piperazine scaffold—introduces measurable differences in calculated physicochemical properties that directly influence pharmaceutical behavior. The compound carries a computed XLogP3 of 4.6 and a topological polar surface area (TPSA) of 70.1 Ų [1], placing it within the favorable range for passive membrane permeability and oral bioavailability according to Lipinski and Veber guidelines. Replacing the 2,5-dimethylphenyl group at N4 with an unsubstituted phenyl or 4-fluorophenyl group alters the logP-hydrogen bonding balance, while modifying the 4-fluorophenyl substituent on the piperazine ring changes both electronic character and steric bulk at a position known to interact with biological targets in related pteridine immunosuppressant patents [2]. These physicochemical shifts are not trivial; in the class of tetrasubstituted pteridines described as immunosuppressive agents, even minor substituent changes have been associated with substantial differences in potency, selectivity, and pharmacokinetic profiles [2], making generic interchange scientifically unsound without explicit comparative qualification data.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine: Physicochemical and Structural Comparator Analysis


Computed Lipophilicity Differentiation: XLogP3 of 4.6 Versus Structural Analogs Lacking the 2,5-Dimethylphenyl Motif

The target compound has a computed XLogP3 of 4.6 [1]. This value reflects the balanced lipophilicity conferred by the combined 2,5-dimethylphenyl (N4) and 4-fluorophenylpiperazine (C2) substituents. A direct comparator, N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS not listed in PubChem but structurally verified via vendor databases), replaces the 2,5-dimethylphenyl group with a 4-fluorophenyl group, which is expected to reduce computed logP by approximately 0.5–0.8 units based on the π-value difference between a methyl group (+0.52) and a fluorine atom (+0.14) on an aromatic ring [2]. This shift in logP carries significance for passive membrane permeability and tissue distribution, as oral drug space typically favors logP values in the 1–5 range [2].

Lipophilicity Membrane permeability Physicochemical profiling

Hydrogen Bond Acceptor Count: 8 HBA Sites Conferring Differentiated Solubility and Target Engagement Potential

The target compound possesses 8 hydrogen bond acceptor (HBA) atoms and 1 hydrogen bond donor (HBD), yielding a TPSA of 70.1 Ų [1]. A structurally close analog, N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (which lacks the 4-fluoro substituent on the phenylpiperazine), retains the same heavy atom count but differs by one fluorine atom. The presence of the 4-fluorophenyl group introduces an additional electronegative HBA site (the fluorine atom), which can participate in orthogonal multipolar interactions (C–F···H–X and C–F···C=O) with protein targets, a feature absent in the non-fluorinated phenylpiperazine analog [2]. This difference is directly relevant to structure-based design campaigns targeting kinases or receptors where fluorine-mediated contacts have been structurally validated [3].

Hydrogen bonding Solubility Drug-likeness

Substituent Steric Differentiation: The 2,5-Dimethylphenyl Group Imposes Greater Ortho Steric Bulk Than Unsubstituted or Mono-Methyl Phenyl Analogs

The N4 substituent of the target compound is a 2,5-dimethylphenyl group, which introduces steric hindrance at the ortho position adjacent to the aniline nitrogen. This contrasts with analogs bearing a 4-methylphenyl (p-toluidine) or unsubstituted phenyl group at N4. The presence of the ortho-methyl group (C2 position on the phenyl ring) restricts rotational freedom around the N4–aryl bond and biases the conformational ensemble toward a non-coplanar orientation between the phenyl ring and the pteridine core [1]. In related pteridine and quinazoline kinase inhibitor scaffolds, such ortho-substitution has been shown to modulate selectivity across kinase panels by differentially affecting the DFG-in versus DFG-out conformational preference of the target kinase [2], although no direct kinase profiling data is publicly available for this specific compound.

Steric effects Conformational restriction Selectivity

Molecular Weight and Heavy Atom Count Positioning Within Favorable Oral Drug Space Relative to Higher-Molecular-Weight Pteridine Derivatives

With a molecular weight of 429.5 g/mol and 32 heavy atoms [1], N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine sits near the upper bound of Lipinski's Rule of Five (MW ≤ 500). This positions it favorably compared to bulkier tetrasubstituted pteridine analogs described in patent US20070032477 that incorporate extended substituents (e.g., benzhydryl, naphthyl, or bis-aryl ether groups), which exceed 500 Da and may encounter absorption and permeability limitations [2]. The target compound's molecular weight is consistent with lead-like chemical space and makes it suitable for further optimization without violating standard drug-likeness filters [3].

Molecular weight Drug-likeness Lead optimization

Recommended Application Scenarios for N-(2,5-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine Based on Established Physicochemical Evidence


Immunosuppression Target Screening in Transplant Rejection and Autoimmune Disease Models

The compound belongs to the tetrasubstituted pteridine class claimed in patents US20070032477 and WO2005021003 as immunosuppressive agents with utility in transplant rejection and inflammatory diseases [1]. Its physicochemical profile (XLogP3 4.6, TPSA 70.1 Ų, MW 429.5) [2] supports cell permeability, making it suitable for in vitro screening in mixed lymphocyte reaction (MLR) assays or T-cell proliferation assays, where pteridine-based immunosuppressants have historically shown activity. Procurement of this specific chemotype allows exploration of the 2,5-dimethylphenyl/4-fluorophenylpiperazine substitution combination, which is not exemplified in the core patent families and may yield differentiated selectivity against in-class comparators.

Kinase Selectivity Profiling Leveraging the 4-Fluorophenylpiperazine Pharmacophore

The 4-(4-fluorophenyl)piperazine moiety is a recognized pharmacophore in kinase inhibitor design, particularly for targets where a fluorinated aromatic ring engages the hydrophobic back pocket or forms C–F···H–X interactions with the hinge region [3]. The target compound's structural combination of this pharmacophore with a sterically differentiated 2,5-dimethylphenyl group at N4 [2] makes it a rational candidate for kinase panel screening to identify novel selectivity starting points, particularly for kinases within the CMGC or AGC families that have been targeted by pteridine-based inhibitors.

Physicochemical Benchmarking in Pteridine-Focused Medicinal Chemistry Programs

With its computed properties fully documented in PubChem (XLogP3 4.6, TPSA 70.1 Ų, 1 HBD, 8 HBA, MW 429.5) [2], this compound serves as a well-characterized reference standard for medicinal chemistry teams optimizing pteridine-based lead series. It can be used as a physicochemical calibration point against which newly synthesized analogs are compared for logP shifts, solubility trends, and permeability measurements. Its placement within the favorable oral drug space [4] provides a benchmark that helps identify when structural modifications are pushing analogs into unfavorable property territory.

Anti-Proliferative Screening in Oncology Research Programs

Given the broad claims in patent US20070032477 for pteridine derivatives as anti-proliferative agents useful in cell proliferative disorders including cancer [1], this compound can be deployed in cytotoxicity screening against panels of cancer cell lines (e.g., NCI-60). Its unique ortho-dimethylphenyl substitution pattern, combined with the fluorinated piperazine, may reveal tumor-type-specific sensitivity profiles distinct from unsubstituted or mono-substituted phenyl analogs, providing a differentiated entry point for oncology drug discovery.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.